Kirkinine

Description

Properties

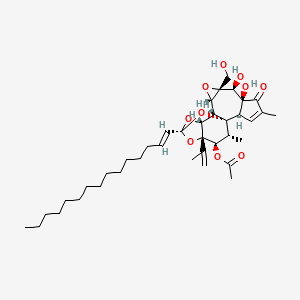

Molecular Formula |

C38H56O10 |

|---|---|

Molecular Weight |

672.8 g/mol |

IUPAC Name |

[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-[(E)-pentadec-1-enyl]-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate |

InChI |

InChI=1S/C38H56O10/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-35-46-32-28-31-34(22-39,45-31)33(42)36(43)27(21-24(4)29(36)41)38(28,48-35)25(5)30(44-26(6)40)37(32,47-35)23(2)3/h19-21,25,27-28,30-33,39,42-43H,2,7-18,22H2,1,3-6H3/b20-19+/t25-,27-,28+,30-,31+,32-,33-,34+,35-,36-,37+,38+/m1/s1 |

InChI Key |

MDZJGGUQWHZDTA-UELJRACISA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO |

Canonical SMILES |

CCCCCCCCCCCCCC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO |

Synonyms |

kirkinine |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanisms of Action of Kirkinine and Kirkiin

Introduction

The query for the mechanism of action of "Kirkinine" reveals two distinct molecules in scientific literature, often leading to confusion. This guide provides an in-depth technical overview of both compounds to ensure clarity and comprehensiveness for researchers, scientists, and drug development professionals.

-

This compound : A daphnane orthoester isolated from the roots of Synaptolepis kirkii, noted for its potent neurotrophic activities.[1][2][3]

-

Kirkiin : A Type 2 ribosome-inactivating protein (RIP) purified from the caudex of Adenia kirkii, which exhibits high cytotoxicity through the inhibition of protein synthesis.[4][5][6][7]

This document will address each molecule in separate, detailed sections, covering their core mechanisms of action, supporting quantitative data, relevant experimental protocols, and visual diagrams of signaling pathways and workflows.

Part 1: this compound (Daphnane Orthoester)

Core Mechanism of Action: Neurotrophic Activity

This compound is a daphnane-type diterpene orthoester that has demonstrated significant neurotrophic properties, promoting neuronal survival and viability.[1][2] While the precise molecular targets of this compound itself have not been fully elucidated, the mechanism can be inferred from studies on structurally similar daphnane diterpenoids and other active compounds isolated from Synaptolepis kirkii.

Many daphnane and tigliane diterpenoids are known to be potent activators of Protein Kinase C (PKC) isozymes by mimicking the endogenous ligand diacylglycerol (DAG).[8] Research on a related compound from Synaptolepis kirkii, synaptolepis factor K7, has shown that its neurotrophic effects, including neurite formation and neuronal differentiation, are mediated through the specific activation of the novel PKC isoform, PKCε.[9] Activation of PKCε subsequently leads to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that is crucial for neuronal survival and differentiation.[9] Therefore, it is highly probable that this compound shares this mechanism of action.

The proposed signaling pathway is as follows: this compound activates PKCε, which in turn phosphorylates and activates the MEK/ERK cascade, leading to the transcription of genes involved in neuronal differentiation and survival.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound's neurotrophic action.

Quantitative Data

Limited quantitative data is available specifically for this compound. The primary characterization of its activity is qualitative, describing it as a "powerful neurotrophic constituent".[1] However, studies on related compounds provide context for the potency of daphnane diterpenoids.

| Compound | Biological Activity | Cell Line/Model | Effective Concentration/IC50 | Reference |

| This compound | Neuronal Viability | Chick Embryo DRG | Not specified | --INVALID-LINK--[1] |

| Synaptolepis factor K7 | ERK Phosphorylation | SH-SY5Y cells | 300 nM (maximal effect) | --INVALID-LINK--[9] |

| Yuanhuacine | Anti-tumor (NSCLC) | H1993 cells | IC50 ≈ 10-20 nM | --INVALID-LINK-- |

Experimental Protocols

This protocol is a standard method to assess the neurotrophic potential of a compound.

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Seed SH-SY5Y cells onto collagen-coated 24-well plates at a density of 2 x 10^4 cells/well.

-

Allow cells to adhere for 24 hours.

-

Replace the growth medium with a low-serum medium (e.g., 1% FBS) to reduce basal proliferation.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO). Include a positive control such as Brain-Derived Neurotrophic Factor (BDNF) at 50 ng/mL.

-

Incubate the cells for 48-72 hours.

-

-

Analysis:

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite outgrowth. A process is considered a neurite if its length is at least twice the diameter of the cell body. Measure the length of the longest neurite for at least 100 cells per condition.

-

Statistical analysis is performed to determine significant differences between treated and control groups.

-

Experimental Workflow Diagram

Caption: Workflow for a neurite outgrowth assay.

Part 2: Kirkiin (Type 2 Ribosome-Inactivating Protein)

Core Mechanism of Action: Protein Synthesis Inhibition and Apoptosis

Kirkiin is a highly cytotoxic Type 2 Ribosome-Inactivating Protein (RIP).[4][6] Its mechanism is characteristic of this toxin family and involves a multi-step process leading to the irreversible shutdown of protein synthesis and subsequent programmed cell death.

-

Cell Binding and Entry : Kirkiin consists of two polypeptide chains, an enzymatic A-chain and a lectin B-chain, linked by a disulfide bridge.[5] The B-chain binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the entry of the entire toxin into the cell via receptor-mediated endocytosis.[4][10]

-

Intracellular Trafficking : Following endocytosis, the toxin is transported through the Golgi apparatus to the endoplasmic reticulum (ER) in a retrograde fashion.[10][11]

-

A-Chain Translocation : Within the ER, the enzymatic A-chain is reductively cleaved from the B-chain. The free A-chain is then translocated into the cytosol, likely by co-opting the ER-associated degradation (ERAD) pathway.[11]

-

Ribosome Inactivation : In the cytosol, the Kirkiin A-chain functions as a highly specific rRNA N-glycosylase.[5] It targets a single, universally conserved adenine residue (A4324 in rat ribosomes) within the sarcin-ricin loop (SRL) of the 28S rRNA in the 60S ribosomal subunit.[12] The enzyme catalyzes the hydrolysis of the N-glycosidic bond, removing the adenine base. This depurination event irreversibly inactivates the ribosome, preventing the binding of elongation factors and thereby halting protein synthesis.[12][13]

-

Induction of Apoptosis : The cessation of protein synthesis and the stress induced by ribosome inactivation trigger cellular apoptosis pathways, leading to programmed cell death.[4][6][14]

Signaling Pathway and Mechanism Diagram

Caption: The multi-step mechanism of action for Kirkiin toxin.

Quantitative Data

Kirkiin is a potent cytotoxin with activity in the picomolar range.

| Assay | Cell Line/Model | IC50 / EC50 Value (M) | Reference |

| Protein Synthesis Inhibition | NB100 (Human Neuroblastoma) | IC50 = 3.0 x 10^-11 M | --INVALID-LINK--[6] |

| Cell Viability Reduction | NB100 (Human Neuroblastoma) | EC50 = 4.0 x 10^-11 M | --INVALID-LINK--[6] |

| Protein Synthesis Inhibition | Rabbit Reticulocyte Lysate | IC50 = 1.7 x 10^-9 M | --INVALID-LINK--[6] |

Experimental Protocols

This assay directly measures the enzymatic activity of the RIP A-chain.[12][15][16][17]

-

Ribosome Treatment:

-

Incubate rabbit reticulocyte lysate (a source of sensitive ribosomes) with a known concentration of Kirkiin (e.g., 1-10 µg/mL) in an appropriate buffer at 30°C for 1 hour. Include a negative control without Kirkiin.

-

-

RNA Extraction:

-

Stop the reaction and deproteinize the sample by adding a mixture of phenol:chloroform:isoamyl alcohol (25:24:1).

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the upper aqueous phase containing the RNA.

-

-

RNA Precipitation:

-

Precipitate the RNA from the aqueous phase by adding 3 volumes of ice-cold ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2).

-

Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the RNA.

-

Wash the RNA pellet with 70% ethanol and air dry.

-

-

Aniline Treatment:

-

Resuspend the RNA pellet in 2 M aniline acetate buffer (pH 4.5).

-

This treatment specifically cleaves the phosphodiester backbone at the apurinic site created by Kirkiin.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

-

Analysis:

-

Precipitate the RNA again as described in step 3.

-

Resuspend the final RNA pellet in a denaturing loading buffer (e.g., containing formamide and urea).

-

Separate the RNA fragments on a denaturing (7 M urea) 5% polyacrylamide gel.

-

Stain the gel with a nucleic acid stain (e.g., ethidium bromide or SYBR Green).

-

The presence of a specific, small RNA fragment (the "Endo's fragment") in the Kirkiin-treated lane, which is absent in the control lane, is diagnostic of N-glycosylase activity.

-

This assay measures the functional consequence of ribosome inactivation.[18][19][20][21]

-

Cell Culture and Treatment:

-

Seed cells (e.g., NB100) in a 96-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of Kirkiin for a set period (e.g., 24 hours).

-

-

Radiolabeling:

-

Add [³H]-Leucine (e.g., 1 µCi/well) to each well.

-

Incubate for a short period (e.g., 4-6 hours) to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

-

-

Protein Precipitation and Scintillation Counting:

-

Terminate the incubation by aspirating the medium and washing the cells with PBS.

-

Precipitate the proteins by adding ice-cold 10% trichloroacetic acid (TCA).

-

Wash the wells with 5% TCA to remove unincorporated [³H]-Leucine.

-

Solubilize the protein precipitate with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Analysis:

-

The amount of radioactivity (counts per minute, CPM) is directly proportional to the rate of protein synthesis.

-

Plot the percentage of protein synthesis inhibition against the logarithm of Kirkiin concentration.

-

Calculate the IC50 value, which is the concentration of Kirkiin that inhibits protein synthesis by 50%.

-

Experimental Workflow Diagram

Caption: Workflow for the rRNA N-glycosylase activity assay.

References

- 1. This compound, a new daphnane orthoester with potent neurotrophic activity from Synaptolepis kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotrophic and antileukemic daphnane diterpenoids from Synaptolepis kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequence, Structure, and Binding Site Analysis of Kirkiin in Comparison with Ricin and Other Type 2 RIPs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kirkiin: A New Toxic Type 2 Ribosome-Inactivating Protein from the Caudex of Adenia kirkii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of signalling cascades induced by neurotrophic synaptolepis factor K7 reveals a critical role for novel PKCε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-tumor activities and apoptotic mechanism of ribosome-inactivating proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribosome-Inactivating Proteins: From Plant Defense to Tumor Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins [en.bio-protocol.org]

- 13. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ribosome inactivating proteins and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins [bio-protocol.org]

- 16. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins [agris.fao.org]

- 17. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Leucine Incorporation Method Estimates Bacterial Growth Equally Well in Both Oxic and Anoxic Lake Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]

- 20. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 21. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Discovery and Isolation of Kirkinine from Synaptolepis kirkii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Kirkinine, a potent neurotrophic daphnane orthoester derived from the roots of Synaptolepis kirkii. The document details the experimental protocols for its extraction and purification, presents quantitative data on its activity, and elucidates its proposed mechanism of action through a detailed signaling pathway diagram.

Discovery and Bioactivity

This compound was identified through a bioassay-guided fractionation of a dichloromethane extract from the roots of Synaptolepis kirkii, a plant traditionally used in African medicine. The discovery was driven by the search for compounds with the ability to promote neuronal viability. This compound, a novel daphnane orthoester, was isolated as a powerful neurotrophic constituent with activity comparable to Nerve Growth Factor (NGF).[1][2]

Subsequent studies have confirmed the pronounced neurotrophic and substantial antileukemic activities of this compound and related daphnane diterpenoids isolated from the same plant source.[3][4][5] The neurotrophic effect of this compound is concentration-dependent, promoting neuronal survival and exhibiting strong NGF-like activity.[6]

Quantitative Data

The following table summarizes the key quantitative data related to the neurotrophic activity of this compound. While the precise final yield from the initial plant material is not explicitly detailed in the primary literature, the activity profile highlights its potency.

| Parameter | Value | Reference |

| Neurotrophic Activity | ||

| 7000 Molar | 142% of NGF-like activity | [6] |

| 700 Molar | 103% of NGF-like activity | [6] |

| 70 Molar | 57% of NGF-like activity | [6] |

| Antileukemic Activity | ||

| IC50 (K562 cell line) | 6.58 - 5.33 µM (for related compounds) | [7] |

| Anti-HIV Activity | ||

| EC50 (related daphnane orthoesters) | 0.82 nM - 7.1 nM | [8] |

Experimental Protocols

The isolation of this compound is achieved through a multi-step bioassay-guided fractionation process. The following protocols are synthesized from the methodologies described in the primary literature.[3][4]

Plant Material and Extraction

-

Plant Material: Dried and powdered roots of Synaptolepis kirkii.

-

Extraction Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Macerate the powdered root material in the extraction solvent.

-

Perform exhaustive extraction to ensure complete recovery of secondary metabolites.

-

Concentrate the resulting extract under reduced pressure to obtain a crude dichloromethane extract.

-

Bioassay-Guided Fractionation

A typical protocol for the isolation of a pure chemical agent from a natural origin is bioassay-guided fractionation, which involves a step-by-step separation of the extracted components.[9]

Workflow for Bioassay-Guided Fractionation of Synaptolepis kirkii

Caption: Bioassay-guided fractionation workflow for the isolation of this compound.

-

Initial Fractionation:

-

Subject the crude extract to solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Test each fraction for neurotrophic activity using a neuronal viability assay (e.g., on primary cultures of chick embryo dorsal root ganglion neurons).

-

-

Chromatographic Separation of Active Fractions:

-

Subject the most active fraction(s) to column chromatography on silica gel.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on their polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Continue to test the resulting fractions in the bioassay to track the neurotrophic activity.

-

-

Final Purification:

-

Subject the most potent fractions from column chromatography to further purification using preparative High-Performance Liquid Chromatography (HPLC).

-

Use a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient) to isolate the pure this compound.

-

Confirm the purity and identity of this compound using spectroscopic methods (NMR, Mass Spectrometry).

-

Proposed Signaling Pathway for Neurotrophic Activity

Daphnane diterpenes are known to exert some of their biological effects through the activation of Protein Kinase C (PKC).[10] The NGF-like neurotrophic activity of this compound is likely mediated by a PKC-dependent signaling cascade that converges on pathways known to promote neuronal survival. The proposed signaling pathway is illustrated below.

Proposed this compound Signaling Pathway for Neuronal Survival

Caption: Proposed signaling cascade for this compound's neurotrophic effects.

Explanation of the Proposed Pathway:

-

PKC Activation: this compound, as a daphnane orthoester, is proposed to directly activate conventional and/or novel isoforms of Protein Kinase C (PKC) at the cell membrane.[10][11]

-

MAPK/ERK Pathway Activation: Activated PKC can then initiate the Mitogen-Activated Protein Kinase (MAPK) cascade. This involves the sequential phosphorylation and activation of Raf, MEK, and ERK.[12][13] Activated ERK can translocate to the nucleus and promote the transcription of genes involved in neuronal survival and differentiation, such as Bcl-2.

-

PI3K/Akt Pathway Involvement: There is potential for cross-talk between PKC and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[14] The PI3K/Akt pathway is a well-established pro-survival pathway in neurons that inhibits apoptosis.

-

Promotion of Neuronal Survival: The culmination of these signaling events leads to the observed neurotrophic effects of this compound, including the promotion of neuronal survival and potentially neurite outgrowth.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into the specific PKC isoforms activated by this compound and the precise downstream targets will be crucial for the development of this potent neurotrophic compound into a potential therapeutic agent for neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a new daphnane orthoester with potent neurotrophic activity from Synaptolepis kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotrophic And Antileukemic Daphnane Diterpenoids From Synaptolepis Kirkii [erepository.uonbi.ac.ke]

- 4. Neurotrophic And Antileukemic Daphnane Diterpenoids From Synaptolepis Kirkii [erepository.uonbi.ac.ke]

- 5. Neurotrophic and antileukemic daphnane diterpenoids from Synaptolepis kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Daphnane diterpenoid orthoesters with an odd-numbered aliphatic side chain from Daphne pedunculata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NGF and ProNGF: Regulation of Neuronal and Neoplastic Responses through Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. How Protein Kinase C Activation Protects Nerve Cells from Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Akt signaling pathway contributes to postconditioning’s protection against stroke; the protection is associated with the MAPK and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotrophic Potential of Daphnane Orthoesters: A Technical Guide to Kirkinine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnane orthoesters, a class of diterpenoids found predominantly in the plant families Thymelaeaceae and Euphorbiaceae, have garnered significant interest for their diverse and potent biological activities. Among these, the neurotrophic properties of compounds like Kirkinine, isolated from Synaptolepis kirkii, present a promising avenue for the development of therapeutics for neurodegenerative disorders. These small molecules have demonstrated the ability to promote neuronal survival and neurite outgrowth, mimicking the effects of endogenous neurotrophins. This technical guide provides an in-depth overview of the neurotrophic properties of daphnane orthoesters, with a specific focus on this compound. It details the underlying signaling pathways, provides comprehensive experimental protocols for assessing their activity, and presents quantitative data to support their potential as neurotrophic agents.

Introduction

Neurotrophic factors are essential for the development, survival, and function of neurons. However, their therapeutic application is often limited by poor blood-brain barrier permeability. Small molecules that can mimic the action of neurotrophins or modulate their signaling pathways offer a viable alternative. Daphnane orthoesters, such as this compound, have emerged as potent neurotrophic agents in preclinical studies.[1][2] This document serves as a technical resource for researchers and drug development professionals interested in the neurotrophic potential of this class of compounds.

Quantitative Data on Neurotrophic Activity

The neurotrophic effects of this compound and related daphnane orthoesters have been quantified in various in vitro assays. The following tables summarize the key findings, providing a basis for comparison and further investigation.

Table 1: Neurotrophic Activity of this compound

| Compound | Concentration | Observed Effect | Reference |

| This compound | 70 nM | 57% of Nerve Growth Factor (NGF)-like activity | [3] |

| This compound | 700 nM | 103% of Nerve Growth Factor (NGF)-like activity | [3] |

| This compound | 7 µM | 142% of Nerve Growth Factor (NGF)-like activity | [3] |

Table 2: Other Bioactivities of Daphnane Diterpenoid Orthoesters from Synaptolepis kirkii

| Compound | Assay | EC50 / IC50 | Reference |

| Compound 3 | Anti-HIV-1 Activity | EC50: 0.13 µg/mL | [3] |

| Acutilobin A-G | Anti-HIV-1 Activity | EC₅₀: < 1.5 nM | [3] |

| Genkwanine VIII | Anti-HIV-1 Activity | EC₅₀: 0.17 nM | [3] |

Signaling Pathways

Evidence suggests that the neurotrophic effects of daphnane orthoesters are mediated through the activation of specific intracellular signaling cascades. Studies on synaptolepis factor K7, a daphnane orthoester structurally related to this compound, have implicated the involvement of Protein Kinase C epsilon (PKCε) and the subsequent phosphorylation of Extracellular signal-regulated kinase (ERK).[4]

Proposed Signaling Pathway for this compound

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to neuronal survival and neurite outgrowth.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of daphnane orthoesters' neurotrophic properties.

Neurite Outgrowth Assay

This protocol is adapted for use with PC12 or SH-SY5Y cell lines.

Materials:

-

PC12 or SH-SY5Y cells

-

Collagen-coated or Poly-L-lysine-coated 24- or 96-well plates

-

Culture medium (e.g., RPMI-1640 or DMEM) supplemented with serum (e.g., horse serum, fetal bovine serum)

-

Differentiation medium (low serum or serum-free)

-

This compound or other test compounds

-

Nerve Growth Factor (NGF) as a positive control

-

Phosphate Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody (e.g., anti-β-III-tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Plate cells onto coated plates at an appropriate density (e.g., 1 x 10^4 cells/well for a 24-well plate) and allow them to adhere for 24 hours.

-

Treatment: Replace the culture medium with differentiation medium containing various concentrations of the test compound or NGF. Include a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Fixation and Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite outgrowth using image analysis software. Key parameters include:

-

Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).

-

Average neurite length per cell.

-

Number of neurites per cell.

-

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Plate and treat cells with test compounds as described in the neurite outgrowth assay.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for ERK Phosphorylation

This protocol is used to detect the phosphorylation status of ERK, a key downstream effector in the proposed signaling pathway.

Materials:

-

Cells treated with test compounds for various time points

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK antibody to normalize for protein loading.

Conclusion

Daphnane orthoesters, exemplified by this compound, represent a compelling class of small molecules with potent neurotrophic properties. Their ability to promote neuronal survival and neurite outgrowth, likely through the activation of the PKCε-ERK signaling pathway, positions them as promising candidates for the development of novel therapies for a range of neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of these fascinating natural products. Further investigation into the structure-activity relationships and in vivo efficacy of this compound and its analogs is warranted to advance these compounds towards clinical applications.

References

- 1. This compound, a new daphnane orthoester with potent neurotrophic activity from Synaptolepis kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of signalling cascades induced by neurotrophic synaptolepis factor K7 reveals a critical role for novel PKCε - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Effects of Kirkinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirkinine, a daphnane-type diterpene orthoester isolated from the roots of Synaptolepis kirkii, has demonstrated potent neurotrophic activity in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the current in vitro research on this compound's neuroprotective effects. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its demonstrated biological activities, the experimental methodologies used for its evaluation, and its potential mechanisms of action. While direct evidence for this compound's engagement with specific signaling pathways is still emerging, this guide also explores hypothetical pathways based on the activity of structurally related compounds.

Data Presentation: Neurotrophic and Neuroprotective Activities

The neurotrophic potential of this compound has been quantified in primary neuronal cultures. The available data from in vitro assays are summarized below, providing a basis for comparison and further investigation.

Table 1: Neurotrophic Activity of this compound in Chick Embryo Dorsal Root Ganglia (DRG) Neurons

| Concentration (µM) | NGF-like Activity (%) |

| 7.0 | 142 |

| 0.7 | 103 |

| 0.07 | 57 |

Data extracted from studies on the neurotrophic effects of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments relevant to the study of this compound's neuroprotective effects.

Primary Neuronal Culture and Viability Assay

This protocol describes the isolation and culture of chick embryo dorsal root ganglia (DRG) neurons, a common model for assessing neurotrophic activity.

-

Materials:

-

Fertilized chicken eggs (E8-E10)

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin (0.25%)

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Nerve Growth Factor (NGF) (positive control)

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Poly-D-lysine and laminin-coated culture plates

-

-

Procedure:

-

Dissect dorsal root ganglia from E8-E10 chick embryos under sterile conditions.

-

Transfer the ganglia to a tube containing HBSS.

-

Incubate the ganglia in 0.25% trypsin at 37°C for 20-30 minutes.

-

Neutralize the trypsin by adding an equal volume of FBS-containing medium.

-

Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

-

Plate the neurons on poly-D-lysine and laminin-coated plates at a desired density.

-

After 24 hours, treat the neurons with varying concentrations of this compound, NGF (positive control), or vehicle (control).

-

Incubate for 48-72 hours.

-

To assess cell viability, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Neurite Outgrowth Assay

This assay quantifies the effect of this compound on the growth of neurites, a key indicator of neurotrophic activity.

-

Materials:

-

PC12 cells or primary neurons

-

Collagen-coated culture plates

-

Appropriate cell culture medium

-

NGF (positive control)

-

This compound (test compound)

-

Microscope with a digital camera

-

Image analysis software (e.g., ImageJ)

-

-

Procedure:

-

Plate PC12 cells or primary neurons on collagen-coated plates.

-

Allow the cells to adhere and stabilize for 24 hours.

-

Treat the cells with different concentrations of this compound, NGF, or vehicle.

-

Incubate for 48-72 hours.

-

Capture images of multiple random fields for each treatment condition using a microscope.

-

Using image analysis software, measure the length of the longest neurite for at least 50-100 cells per condition.

-

A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

-

Quantify the percentage of cells with neurites and the average neurite length.

-

Western Blotting for Signaling Pathway Analysis

Western blotting can be employed to investigate the effect of this compound on the phosphorylation and expression levels of key proteins in signaling pathways such as PI3K/Akt and MAPK/ERK.

-

Materials:

-

Cultured neuronal cells (e.g., SH-SY5Y, PC12)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-TrkA)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate neuronal cells and grow to 70-80% confluency.

-

Treat the cells with this compound for various time points.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Visualization

While direct mechanistic studies on this compound are limited, research on other daphnane diterpenes and neurotrophic compounds provides a foundation for hypothesizing its mode of action. The following diagrams illustrate potential signaling pathways that may be modulated by this compound.

Hypothesized this compound-Mediated Neuroprotective Signaling

Based on the known neurotrophic effects of this compound and the mechanisms of related compounds, a plausible hypothesis is that this compound may promote neuronal survival and growth through the activation of the MAPK/ERK pathway, potentially initiated by the activation of Protein Kinase C (PKC).

Caption: Hypothesized MAPK/ERK signaling cascade activated by this compound.

Potential NGF/TrkA Signaling Pathway Involvement

Given this compound's significant NGF-like activity, it is conceivable that it may directly or indirectly modulate the NGF/TrkA signaling pathway, which is a critical regulator of neuronal survival and differentiation. This could involve direct binding to the TrkA receptor or potentiation of NGF's effects.

Caption: Potential involvement of this compound in the NGF/TrkA signaling pathway.

Experimental Workflow for Investigating Neuroprotective Mechanisms

The following workflow outlines a logical sequence of experiments to elucidate the in vitro neuroprotective mechanisms of a novel compound like this compound.

Caption: A logical workflow for in vitro neuroprotective mechanism studies.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a potent neurotrophic agent.[1][2] Its ability to promote neuronal survival, as indicated by its significant NGF-like activity, makes it a promising candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on elucidating the precise molecular mechanisms underlying this compound's neuroprotective effects. Key areas of investigation should include:

-

Direct assessment of TrkA receptor activation: Determining whether this compound directly binds to and activates the TrkA receptor or modulates its activity in the presence of NGF.

-

Comprehensive analysis of signaling pathways: Investigating the dose- and time-dependent effects of this compound on the PI3K/Akt and MAPK/ERK pathways in various neuronal cell lines.

-

Identification of downstream targets: Identifying the specific transcription factors and genes that are regulated by this compound-induced signaling cascades.

-

Evaluation in disease-relevant models: Testing the neuroprotective effects of this compound in in vitro models of neurodegenerative diseases, such as those involving amyloid-beta toxicity, oxidative stress, or neuroinflammation.

A thorough understanding of this compound's mechanism of action will be instrumental in advancing its development as a potential therapeutic agent for neurological disorders.

References

Kirkinine: A Daphnane Orthoester with Neurotrophic Potential for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease present a significant and growing global health challenge. A key pathological feature of these diseases is the progressive loss of neuronal structure and function. Neurotrophic factors, which support the growth, survival, and differentiation of neurons, have long been considered a promising therapeutic avenue. However, their clinical application is often limited by poor pharmacokinetic properties. Kirkinine, a daphnane orthoester isolated from the roots of Synaptolepis kirkii, has emerged as a small molecule with potent neurotrophic activity, offering a potential alternative to protein-based neurotrophic factors. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its investigation as a potential therapeutic agent for neurodegenerative diseases.

Introduction

This compound is a daphnane-type diterpene orthoester first isolated from the medicinal plant Synaptolepis kirkii. Bioassay-guided fractionation of extracts from this plant identified this compound as a powerful neurotrophic constituent capable of promoting neuronal survival.[1][2] Its small molecular weight and potent activity make it an attractive candidate for further investigation in the context of neurodegenerative disorders where neuronal loss is a key pathological hallmark. This document aims to consolidate the available technical information on this compound to facilitate further research and development.

Mechanism of Action and Signaling Pathway

While the precise molecular targets of this compound are still under investigation, studies on the related compound from Synaptolepis kirkii, synaptolepis factor K7, provide strong evidence for the involvement of the Protein Kinase C epsilon (PKCε) and Extracellular signal-regulated kinase (ERK) signaling pathway.

Proposed Signaling Pathway

Based on this evidence, a proposed signaling pathway for this compound and related daphnane orthoesters is the activation of PKCε, which in turn leads to the phosphorylation and activation of the ERK/MAPK pathway. Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors that regulate the expression of genes involved in neuronal survival, differentiation, and neurite outgrowth.

Quantitative Data

The neurotrophic activity of this compound has been quantified in terms of its ability to promote neuronal survival, often expressed as a percentage of the activity of Nerve Growth Factor (NGF).

| Compound | Concentration | Neurotrophic Activity (% of NGF-like activity) | Cell Model | Reference |

| This compound | 70 nM | 57% | Not Specified | [4] |

| This compound | 700 nM | 103% | Not Specified | [4] |

| This compound | 7000 nM | 142% | Not Specified | [4] |

| Synaptolepis Factor K7 | 300 nM | Induces neuronal differentiation and ERK phosphorylation | SH-SY5Y cells | [3] |

Table 1: Quantitative Neurotrophic Activity of this compound and a Related Compound.

Potential Relevance to Neurodegenerative Diseases

While direct studies of this compound in specific neurodegenerative disease models are limited, its demonstrated neurotrophic properties and the proposed signaling pathway have significant implications.

-

Alzheimer's Disease (AD): The PKCε-ERK pathway has been implicated in the processing of amyloid precursor protein (APP) and the degradation of amyloid-beta (Aβ) peptides. Activation of PKCε has been shown to improve cognitive deficits and prevent synaptic loss in models of AD.[1]

-

Parkinson's Disease (PD): Other daphnane diterpenes have demonstrated neuroprotective effects in animal models of Parkinson's disease by activating the orphan nuclear receptor Nurr1, which is essential for the maintenance of dopaminergic neurons.[5]

-

Huntington's Disease (HD): The hallmark of Huntington's disease is the degeneration of medium spiny neurons in the striatum. Neurotrophic support is a key therapeutic strategy being explored to protect these vulnerable neurons.[6]

Areas for Future Research: Microtubule Stability and Autophagy

Microtubule Dynamics

Disruption of microtubule stability is a common pathological feature in several neurodegenerative diseases, most notably in tauopathies like Alzheimer's disease. While there is no direct evidence of this compound affecting microtubule dynamics, the potential involvement of the ERK signaling pathway is noteworthy. Activated ERK has been shown to associate with microtubules and, in some cellular contexts, regulate their stability.[1][7][8][9] Further research is warranted to investigate whether this compound, through the PKCε-ERK pathway, can modulate microtubule stability in neuronal cells.

Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and aggregated proteins. Dysfunctional autophagy is implicated in the pathogenesis of many neurodegenerative diseases, leading to the accumulation of toxic protein aggregates. The PKCε isozyme has been shown to regulate autophagy, although its role appears to be context-dependent, sometimes promoting and at other times inhibiting the process.[4][5][10][11] Given the potential of this compound to activate PKCε, investigating its effects on autophagy in neuronal models of neurodegeneration is a crucial area for future studies.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neurotrophic and neuroprotective potential of this compound.

Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol is designed to quantify the effect of this compound on promoting neurite outgrowth, a key indicator of neuronal differentiation.

Workflow:

Detailed Steps:

-

Cell Culture and Differentiation:

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, dilute the this compound stock solution in the differentiation medium to the desired final concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF).

-

Replace the medium in the wells with the this compound-containing medium and incubate for an additional 48-72 hours.

-

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde for 20 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Image Acquisition and Quantification:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify neurite outgrowth parameters, such as the total neurite length per cell, the number of neurites per cell, and the number of branch points, using automated image analysis software.[1]

-

ERK Phosphorylation Assay

This protocol is to determine if this compound activates the ERK signaling pathway in neuronal cells.

Workflow:

Detailed Steps:

-

Cell Culture and Serum Starvation:

-

Culture SH-SY5Y or PC12 cells in a 6-well plate until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.

-

-

This compound Treatment:

-

Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes) to determine the optimal time for ERK activation.

-

Include a vehicle control and a positive control (e.g., NGF or a known PKC activator).

-

-

Protein Extraction and Western Blotting:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

-

-

Quantification:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal to determine the relative increase in ERK phosphorylation.

-

Conclusion

This compound represents a promising small molecule with potent neurotrophic activity. Its potential to activate the PKCε-ERK signaling pathway provides a mechanistic basis for its neuroprotective and neuro-differentiative effects. The experimental protocols outlined in this guide provide a framework for further investigation into its therapeutic potential for a range of neurodegenerative diseases. Future research should focus on validating the proposed signaling pathway for this compound itself, exploring its effects on microtubule dynamics and autophagy in relevant disease models, and conducting in vivo efficacy studies. The continued exploration of this compound and other daphnane orthoesters may lead to the development of novel and effective therapies for these devastating neurological disorders.

References

- 1. Role of ERK1/2 activation in microtubule stabilization and glucose transport in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new daphnane orthoester with potent neurotrophic activity from Synaptolepis kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Huntingtin Controls Neurotrophic Support and Survival of Neurons by Enhancing BDNF Vesicular Transport along Microtubules: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. The roles of PKCs in regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of PKCε downregulation on autophagy in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Active Erk Regulates Microtubule Stability in H-ras-Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Active erk regulates microtubule stability in H-ras-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Protein Kinase C Isozymes and Autophagy during Neurodegenerative Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

Kirkinine: A Technical Overview of its Chemical Structure, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kirkinine, a complex daphnane orthoester isolated from the roots of the African plant Synaptolepis kirkii, has emerged as a molecule of significant interest due to its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure and isolation of this compound, alongside a detailed examination of its neurotrophic and antileukemic properties. In the absence of a reported total synthesis, this document focuses on the established methods of its natural extraction and purification. Experimental methodologies for the evaluation of its biological activity are detailed, and available quantitative data are presented for comparative analysis. Furthermore, a putative signaling pathway for its neurotrophic action is proposed and visualized.

Chemical Structure and Elucidation

This compound is a diterpenoid belonging to the daphnane class, characterized by a complex polycyclic structure. Its chemical formula is C₃₈H₅₆O₁₀. The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 1: Spectroscopic Data for this compound

| Spectroscopic Method | Key Findings |

| ¹H NMR | Revealed the presence of olefinic protons, methine protons, and methyl groups consistent with a daphnane core structure. |

| ¹³C NMR | Confirmed the carbon skeleton and the presence of ester and orthoester functionalities. |

| HRMS | Determined the exact molecular weight and elemental composition, confirming the chemical formula. |

| COSY, HMQC, HMBC | Established the connectivity between protons and carbons, allowing for the complete assignment of the complex ring system and substituent groups. |

The key structural features of this compound include the characteristic 5/7/6-membered tricyclic carbon skeleton of the daphnane family, an orthoester moiety, and an acetate group.

Isolation of this compound

This compound is a naturally occurring compound and, to date, has been obtained exclusively through isolation from its natural source, the roots of Synaptolepis kirkii. A total synthesis of this compound has not been reported in the scientific literature. The isolation process is a multi-step procedure involving bioassay-guided fractionation.[1][2]

Experimental Protocol: Bioassay-Guided Fractionation

The following protocol is a generalized procedure based on the published literature for the isolation of this compound.

-

Extraction: Dried and powdered roots of Synaptolepis kirkii are extracted with a nonpolar solvent, typically dichloromethane, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatographic Separation: The active fractions are then subjected to a series of chromatographic techniques to isolate the pure compound. This typically includes:

-

Silica Gel Column Chromatography: To perform a preliminary separation of the compounds in the extract.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for further purification of the fractions containing this compound.

-

-

Bioassay Monitoring: Throughout the fractionation process, the resulting fractions are tested for their biological activity (e.g., neurotrophic or antileukemic activity) to guide the separation towards the isolation of the active compound, this compound.

-

Purity Assessment: The purity of the isolated this compound is confirmed using analytical techniques such as HPLC and NMR spectroscopy.

Biological Activity

This compound has demonstrated significant potential in two key therapeutic areas: neuroregeneration and oncology.

Neurotrophic Activity

This compound exhibits potent neurotrophic activity, promoting the survival and growth of neurons.[1] This activity is comparable to that of Nerve Growth Factor (NGF), a key protein involved in the development and maintenance of the nervous system.

Table 2: Neurotrophic Activity of this compound

| Concentration | Nerve Growth Factor-like Activity (%) |

| 70 nM | 57 |

| 700 nM | 103 |

| 7000 nM | 142 |

Data from He et al., 2000.

The neurotrophic activity of this compound is typically assessed using primary cultures of neurons, such as chick embryo dorsal root ganglia (DRG) neurons.

-

Cell Culture: DRG neurons are dissected from chick embryos and cultured in a suitable medium.

-

Treatment: The cultured neurons are treated with varying concentrations of this compound. A positive control (e.g., NGF) and a negative control (vehicle) are included.

-

Incubation: The cells are incubated for a defined period to allow for neuronal survival and neurite outgrowth.

-

Assessment: The viability and morphology of the neurons are assessed. This can be done by:

-

Microscopic Examination: Visually inspecting the cultures for neuronal survival and the presence of neurites.

-

Immunostaining: Using antibodies to label specific neuronal markers to quantify neuronal survival and neurite length.

-

MTT Assay: A colorimetric assay to measure cell viability.

-

Antileukemic Activity

In addition to its neurotrophic effects, this compound has shown substantial antileukemic activity in in vitro assays.[3] This suggests its potential as a lead compound for the development of new anticancer agents.

The antileukemic activity of this compound is evaluated using cultured human leukemia cell lines.

-

Cell Culture: Human leukemia cell lines (e.g., HL-60, K562) are maintained in appropriate culture conditions.

-

Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The treated cells are incubated for a specified duration (e.g., 48 or 72 hours).

-

Cytotoxicity Assessment: The viability of the cancer cells is determined using a standard cytotoxicity assay, such as the MTT assay or by using flow cytometry with viability dyes. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Putative Signaling Pathway

The precise molecular mechanism of action of this compound has not been fully elucidated. However, based on the known signaling pathways of other neurotrophic factors, a hypothetical pathway can be proposed. It is plausible that this compound interacts with a cell surface receptor, which in turn activates intracellular signaling cascades known to promote neuronal survival and growth, such as the MAPK/ERK and PI3K/Akt pathways.

Conclusion

This compound is a fascinating natural product with a complex chemical structure and promising biological activities. Its potent neurotrophic and antileukemic effects make it a valuable lead compound for drug discovery and development. While a total synthesis remains an open challenge for the chemical community, the established isolation and characterization procedures provide a solid foundation for further research into its therapeutic potential and mechanism of action. Future studies should focus on elucidating its specific molecular targets and signaling pathways to fully unlock its therapeutic promise.

References

Pharmacological Profile of Kirkinine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Kirkinine and its derivatives, a class of daphnane diterpenoids with significant therapeutic potential. This document collates available quantitative data, details relevant experimental methodologies, and elucidates the proposed mechanism of action through key signaling pathways.

Introduction

This compound is a daphnane orthoester first isolated from the roots of the African plant Synaptolepis kirkii.[1][2] It belongs to a larger family of daphnane-type diterpenoids, which are recognized for a wide range of biological activities, including neurotrophic, anti-leukemic, and anti-HIV effects.[3][4] this compound and its derivatives have emerged as promising lead compounds, particularly in the context of neurodegenerative diseases, due to their potent neurotrophic properties.[5] This guide aims to provide a detailed technical summary of the current understanding of these compounds to support further research and development efforts.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the biological activities of this compound and other relevant daphnane diterpenoids.

Table 1: Neurotrophic and Nurr1 Activating Activity

| Compound | Assay | Target/Model | Activity | Source |

| This compound | Neuronal Viability | Chick Embryo Dorsal Root Ganglion Neurons | 142% of NGF-like activity at 7 µM | [3][4] |

| 103% of NGF-like activity at 700 nM | [3][4] | |||

| 57% of NGF-like activity at 70 nM | [3][4] | |||

| Genkwanine N | Nurr1 Activation | Cell-based assay | Activation at 0.3 µM | [3] |

| Yuanhuacin | Nurr1 Activation | Cell-based assay | Activation at 0.3 µM | [3] |

Table 2: Anti-inflammatory and Anti-leukemic Activity

| Compound | Assay | Target/Model | IC50 | Source |

| Yuanhuacin | Anti-inflammatory (NO production) | LPS-stimulated BV-2 microglia | 1-2 µM | [5][6] |

| Prostratin Q | Anti-inflammatory (NO production) | LPS-stimulated BV-2 microglia | 1-2 µM | [5][6] |

| Yuanhuadine | Anti-inflammatory (NO production) | LPS-stimulated BV-2 microglia | 1-2 µM | [5][6] |

| 12-O-n-deca-2,4,6-trienoyl-phorbol-(13)-acetate | Anti-inflammatory (NO production) | LPS-stimulated BV-2 microglia | 1-2 µM | [5][6] |

| Genkwadaphnin | Anti-leukemic | P-388 cells | - | [7] |

| Anti-leukemic (Apoptosis induction) | HL-60 cells | 11.8 µM | [7] | |

| Yuanhuacine | Anti-leukemic (Apoptosis induction) | HL-60 cells | 10.8 µM | [7] |

| Gnidimacrin | Anti-leukemic (Anti-proliferative) | K562 cells | 1.2 nM | [7] |

Note: While "substantial antileukaemia activities" have been reported for this compound and its derivatives (this compound B, C, D, and E), specific IC50 values for these compounds were not available in the reviewed literature.[6]

Experimental Protocols

Bioassay-Guided Fractionation and Isolation

The isolation of this compound from Synaptolepis kirkii was achieved through bioassay-guided fractionation. This process involves:

-

Extraction: The roots of the plant are subjected to extraction with a solvent such as dichloromethane.

-

Fractionation: The crude extract is then separated into fractions using various chromatographic techniques.

-

Biological Screening: Each fraction is tested for its biological activity (in this case, neurotrophic activity).

-

Iterative Purification: The most active fractions are subjected to further rounds of chromatography to isolate the pure, active compounds.

References

- 1. This compound, a new daphnane orthoester with potent neurotrophic activity from Synaptolepis kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a New Daphnane Orthoester with Potent Neurotrophic Activity from <i>Synaptolepis kirkii</i> [ouci.dntb.gov.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Neurotrophic And Antileukemic Daphnane Diterpenoids From Synaptolepis Kirkii [erepository.uonbi.ac.ke]

- 7. mdpi.com [mdpi.com]

Kirkinine's Role in Promoting Neurite Outgrowth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kirkinine, a daphnane orthoester derived from the plant Synaptolepis kirkii, has demonstrated significant neurotrophic properties. This technical guide provides an in-depth exploration of the current understanding of this compound's role in promoting neurite outgrowth. While direct mechanistic studies on this compound are limited, this document synthesizes available data on its neurotrophic activity and proposes a putative signaling pathway based on evidence from closely related compounds. This guide also furnishes detailed experimental protocols for investigating this compound's effects and presents the available quantitative data to support further research and drug development efforts in the field of nerve regeneration.

Introduction

Neurite outgrowth, the process by which neurons extend their axons and dendrites, is a fundamental aspect of neural development and regeneration. The discovery of small molecules that can promote this process holds significant promise for the development of therapeutics for neurodegenerative diseases and nerve injury. This compound, a daphnane-type diterpene orthoester isolated from the roots of Synaptolepis kirkii, has been identified as a potent neurotrophic agent[1][2]. This guide delves into the potential mechanisms by which this compound exerts its effects, providing a framework for future investigation.

Proposed Signaling Pathway for this compound-Induced Neurite Outgrowth

Direct evidence for the signaling pathway activated by this compound in promoting neurite outgrowth is not yet available in the scientific literature. However, based on studies of a closely related daphnane diterpenoid, synaptolepis factor K7, also isolated from Synaptolepis kirkii, a plausible mechanism can be proposed. Synaptolepis factor K7 has been shown to induce neuronal differentiation and neurite formation through the activation of the novel Protein Kinase C epsilon (PKCε) isoform and the subsequent phosphorylation of Extracellular signal-regulated kinase (ERK)[3]. Daphnane diterpenes are well-known modulators of PKC isozymes. Therefore, it is hypothesized that this compound may follow a similar signaling cascade.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKCε)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., CREB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NeuriteOutgrowth [label="Neurite Outgrowth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> PKC [label="Activation", fontsize=8, fontcolor="#5F6368"]; PKC -> MEK [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; MEK -> ERK [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; ERK -> TranscriptionFactors [label="Activation", fontsize=8, fontcolor="#5F6368"]; TranscriptionFactors -> NeuriteOutgrowth [label="Gene Expression", fontsize=8, fontcolor="#5F6368"]; } caption: "Proposed this compound Signaling Pathway"

Quantitative Data on Neurotrophic Activity

To date, specific quantitative data on this compound-induced changes in neurite length, branching, or the percentage of neurite-bearing cells is limited in publicly available literature. However, its potent neurotrophic activity has been quantified in terms of its ability to promote neuronal survival, which is a prerequisite for neurite outgrowth. The following table summarizes the reported nerve growth factor (NGF)-like activity of this compound.

| Concentration (µM) | NGF-like Activity (%)[1] |

| 7000 | 142 |

| 700 | 103 |

| 70 | 57 |

Table 1: Neurotrophic Activity of this compound

Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the neurotrophic effects of this compound. These are based on established methods for studying neurite outgrowth and the proposed signaling pathway.

Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol describes how to induce neurite outgrowth in the human neuroblastoma cell line SH-SY5Y and quantify the effects of this compound.

// Nodes CellSeeding [label="Seed SH-SY5Y cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Differentiation [label="Induce Differentiation\n(e.g., with Retinoic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with this compound\n(various concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubate (e.g., 48-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; FixationStaining [label="Fix and Stain\n(e.g., β-III tubulin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imaging [label="Image Acquisition\n(Microscopy)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Quantify Neurite Outgrowth\n(Length, Branching)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellSeeding -> Differentiation; Differentiation -> Treatment; Treatment -> Incubation; Incubation -> FixationStaining; FixationStaining -> Imaging; Imaging -> Analysis; } caption: "Neurite Outgrowth Assay Workflow"

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Retinoic acid (RA)

-

This compound

-

Poly-D-lysine coated plates or coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: anti-β-III tubulin

-

Secondary antibody: fluorescently-conjugated anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells on poly-D-lysine coated 24-well plates at a density of 2 x 10^4 cells/well.

-

Differentiation: After 24 hours, replace the medium with DMEM/F12 containing 1% FBS and 10 µM retinoic acid to induce differentiation.

-

This compound Treatment: After 24 hours of differentiation, treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) in fresh differentiation medium. Include a vehicle control (DMSO) and a positive control (e.g., BDNF).

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Fixation and Staining:

-

Wash the cells with PBS.

-

Fix with 4% PFA for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with anti-β-III tubulin antibody overnight at 4°C.

-

Wash and incubate with a fluorescently-conjugated secondary antibody and DAPI for 1 hour.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).

Western Blot for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) to assess the activation of the proposed signaling pathway.

// Nodes CellCulture [label="Culture and Differentiate\nSH-SY5Y cells", fillcolor="#F1F3F4", fontcolor="#202124"]; SerumStarve [label="Serum Starve", fillcolor="#FBBC05", fontcolor="#202124"]; KirkinineStim [label="Stimulate with this compound\n(time course)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lysis [label="Lyse Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; SDSPAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Transfer to Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Block Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryAb [label="Incubate with Primary Ab\n(anti-p-ERK, anti-total-ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SecondaryAb [label="Incubate with Secondary Ab", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Detect and Quantify", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellCulture -> SerumStarve; SerumStarve -> KirkinineStim; KirkinineStim -> Lysis; Lysis -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; } caption: "Western Blot Workflow for p-ERK"

Materials:

-

Differentiated SH-SY5Y cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture and differentiate SH-SY5Y cells as described above. Serum starve the cells for 4-6 hours before treatment. Stimulate cells with an effective concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour.

-

Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Quantification: Quantify the band intensities using densitometry software.

Conclusion

This compound is a promising neurotrophic compound with demonstrated potential to support neuronal survival. While the precise signaling mechanism underlying its neurite outgrowth-promoting activity remains to be fully elucidated, evidence from related daphnane diterpenes strongly suggests the involvement of the PKC-ERK pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on obtaining detailed quantitative data on this compound's effects on neurite morphology and confirming the proposed signaling cascade in relevant neuronal models. Such research will be instrumental in advancing the development of this compound and related compounds as novel therapeutics for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Signaling Pathways Activated by Kirkinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kirkinine, a daphnane orthoester isolated from the roots of Synaptolepis kirkii, has demonstrated significant biological activities, most notably potent neurotrophic effects and promising anti-cancer properties.[1][2] Understanding the molecular mechanisms and signaling pathways activated by this compound is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the putative signaling cascades modulated by this compound, drawing upon direct evidence where available and inferring pathways based on the activity of structurally related daphnane diterpenes. This document details experimental methodologies for investigating these pathways and presents quantitative data in a structured format to facilitate comparison and further research.

Introduction to this compound